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Cat. No.: B15477217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochromic properties of 1,9-
dihydropyrene (DHP) and its derivatives. It covers the fundamental principles of their

photoisomerization, detailed experimental protocols for their characterization, and quantitative

data on their switching performance. This document is intended to serve as a valuable

resource for researchers and professionals interested in the application of these molecular

switches in various fields, including materials science and drug development.

Introduction to 1,9-Dihydropyrene Photochromism
1,9-Dihydropyrene (DHP), specifically its thermally stable trans-10b,10c-dimethyl-10b,10c-

dihydropyrene derivative, is a fascinating photochromic molecule that undergoes a reversible

valence isomerization upon exposure to light. The closed, colored DHP form can be converted

to its open, colorless cyclophanediene (CPD) isomer by irradiation with visible light.[1] The

reverse reaction, the ring-closure of CPD back to DHP, can be triggered by UV light or occurs

thermally.[1] This reversible transformation between two distinct chemical species with different

absorption spectra forms the basis of its photochromic behavior.[2] The DHP/CPD system is a

notable example of a P-type photochrome, where the photogenerated isomer is thermally

unstable and reverts to the more stable form in the dark.

The core of the photochromic behavior lies in the reversible 6π electrocyclic reaction. The

extended π-system of the DHP core is responsible for its characteristic absorption in the visible
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region. Upon photoexcitation, the central C10b-C10c bond cleaves, leading to the formation of

the CPD isomer, which possesses a less conjugated system and is therefore colorless.

The Photochromic Mechanism of 1,9-Dihydropyrene
The photoisomerization of 1,9-dihydropyrene derivatives involves the interconversion between

the closed-ring dihydropyrene (DHP) form and the open-ring cyclophanediene (CPD) form. This

process is a pericyclic reaction, specifically a reversible electrocyclic reaction.
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Photoisomerization pathway of 1,9-Dihydropyrene.

The process begins with the absorption of a photon of visible light by the DHP isomer,

promoting it to an electronically excited state. From this excited state, the molecule undergoes

a conformational change, leading to the cleavage of the central carbon-carbon bond and the

formation of the CPD isomer. The reverse process can be initiated by irradiating the CPD

isomer with UV light, which excites it and facilitates the ring-closure back to the DHP form.

Additionally, the CPD isomer can thermally revert to the more stable DHP isomer.[3]
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Quantitative Photochromic Properties
The efficiency and behavior of photochromic compounds are characterized by several key

quantitative parameters, including their absorption maxima (λmax), photoisomerization

quantum yields (Φ), and thermal reversion rates. Below is a summary of these properties for

trans-10b,10c-dimethyl-10b,10c-dihydropyrene and some of its derivatives.

Compound
DHP λmax
(nm)

CPD λmax
(nm)

Ring Opening
Quantum Yield
(Φ DHP→CPD)

Ring Closing
Quantum Yield
(Φ CPD→DHP)

trans-10b,10c-

dimethyl-

dihydropyrene

~470 < 300 ≤0.042 0.1 - 0.4

Benzo[e]-fused

DHP derivative

(BDHPPy+)

680 470 0.145 Quantitative

Data sourced from various studies on dihydropyrene derivatives.[1][4]

Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 1,9-
dihydropyrene derivative and for the characterization of its photochromic properties.

Synthesis of a Dihydropyrene Derivative
While a detailed protocol for the parent, unsubstituted 1,9-dihydropyrene is not readily

available in the literature due to stability issues, the synthesis of its more stable derivatives,

such as trans-10b,10c-dimethyl-10b,10c-dihydropyrene, is well-established. The following is a

representative synthetic route.
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Synthesis of Dihydropyrene Derivative

Starting Materials
(e.g., 2,7-di-t-butylpyrene)

Step 1: Bromination
(NBS, DMF/CH₂Cl₂)

Step 2: Coupling Reaction

Step 3: Cyclization

trans-10b,10c-dimethyl-10b,10c-
dihydropyrene Derivative

Click to download full resolution via product page

General synthetic workflow for a Dihydropyrene derivative.

A common synthetic approach involves the multi-step transformation of a suitable pyrene

precursor. For instance, the synthesis of a benzo[e]-fused dihydropyrene derivative starts from

2,7-di-t-butyl-trans-10b,10c-dimethyl-10b,10c-dihydropyrene. This is then brominated using N-

bromosuccinimide (NBS) in a mixture of dimethylformamide (DMF) and dichloromethane

(CH₂Cl₂).[1] Subsequent steps involve coupling and cyclization reactions to yield the desired

functionalized dihydropyrene.

Measurement of Photoisomerization Quantum Yield
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The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical

reaction and is defined as the number of molecules that undergo a specific photoreaction

divided by the number of photons absorbed by the reactant.[5] A common method for its

determination involves monitoring the change in absorbance of the photochromic compound

upon irradiation with a light source of known intensity.[6]

Experimental Setup:

Light Source: A calibrated light source (e.g., a laser or a filtered lamp) with a known photon

flux at the desired irradiation wavelength.

Spectrophotometer: A UV-Vis spectrophotometer to measure the absorbance changes of the

sample.

Reaction Cell: A quartz cuvette with a defined path length.

Actinometer (Optional): A chemical actinometer (e.g., ferrioxalate) can be used to accurately

determine the photon flux of the light source.[7]

Procedure:

Sample Preparation: Prepare a dilute solution of the dihydropyrene derivative in a suitable

solvent. The concentration should be adjusted to have an absorbance of approximately 0.1

at the irradiation wavelength to minimize inner filter effects.

Photon Flux Determination: Measure the photon flux of the light source at the irradiation

wavelength using a calibrated photodiode or a chemical actinometer.

Irradiation and Monitoring:

Record the initial UV-Vis absorption spectrum of the sample.

Irradiate the sample for a short, defined period.

Record the UV-Vis absorption spectrum again.

Repeat the irradiation and measurement steps until a photostationary state is reached or

for a predetermined total irradiation time.
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Data Analysis:

From the changes in the absorption spectra, determine the change in the concentration of

the reactant and product at each time point using the Beer-Lambert law.

The quantum yield can then be calculated using the following equation: Φ = (Number of

molecules reacted) / (Number of photons absorbed)

Determination of Thermal Reversion Kinetics
The thermal reversion of the CPD isomer back to the DHP isomer typically follows first-order

kinetics. The rate of this process can be studied by monitoring the change in absorbance of the

CPD isomer over time in the dark at a constant temperature.[8]

Experimental Setup:

UV-Vis Spectrophotometer with a thermostatted cell holder: To maintain a constant

temperature and monitor absorbance changes.

Light Source: To initially generate the CPD isomer.

Procedure:

Preparation of the CPD Isomer: Irradiate a solution of the DHP derivative with visible light

until a significant concentration of the CPD isomer is formed.

Thermal Decay Monitoring:

Place the cuvette containing the CPD solution in the thermostatted cell holder of the UV-

Vis spectrophotometer in the dark.

Record the absorbance at the λmax of the DHP isomer at regular time intervals.

Data Analysis:

Plot the natural logarithm of the absorbance of the DHP isomer (or the difference in

absorbance from the final state) against time.
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For a first-order reaction, this plot should yield a straight line. The rate constant (k) can be

determined from the slope of this line.

The half-life (t₁/₂) of the thermal reversion can be calculated using the equation: t₁/₂ = ln(2)

/ k.

Conclusion
The photochromism of 1,9-dihydropyrene and its derivatives offers a versatile platform for the

development of light-responsive materials and systems. Understanding their

photoisomerization mechanism, quantifying their switching performance, and mastering the

experimental techniques for their characterization are crucial for harnessing their full potential.

This technical guide provides a foundational understanding and practical protocols to aid

researchers in exploring and utilizing these remarkable molecular switches. Further research

into the synthesis of novel DHP derivatives with tailored photochromic properties will

undoubtedly expand their applications in diverse scientific and technological fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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